2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring, a phenyl group substituted with a methoxycarbonyl group, and a carboxylic acid functional group
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to detail its mode of action. The compound contains functional groups that are common in many bioactive molecules, suggesting it could interact with biological targets through a variety of mechanisms .
Biochemical Pathways
Given the compound’s structure, it’s plausible that it could be involved in various biochemical reactions, potentially acting as a substrate, inhibitor, or modulator .
Pharmacokinetics
Its pharmacokinetic profile, including its bioavailability, is currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific knowledge of the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a cysteine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group with a methoxycarbonyl substituent can be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of infections or inflammatory conditions.
Biochemical Studies: It can be used to study enzyme mechanisms and protein-ligand interactions.
Industry:
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Comparison with Similar Compounds
Thiazolidine-2,4-dicarboxylic acid: Similar in structure but lacks the phenyl group.
4-Methoxycarbonylphenyl derivatives: These compounds share the methoxycarbonylphenyl group but differ in the rest of the structure.
Uniqueness: 2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazolidine ring and the methoxycarbonylphenyl group allows for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-17-12(16)8-4-2-7(3-5-8)10-13-9(6-18-10)11(14)15/h2-5,9-10,13H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYCBZOZLTZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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